3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C25H26N2O3S and its molecular weight is 434.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Pharmacokinetics
The thiazole ring, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Benzothiazole derivatives have been found to induce s phase arrest, up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .
Biochemical Analysis
Biochemical Properties
Benzothiazoles, the class of compounds to which Oprea1_611794 belongs, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways. For instance, some benzothiazoles have been found to inhibit the activity of certain enzymes, thereby affecting the metabolic pathways in which these enzymes are involved .
Cellular Effects
The cellular effects of Oprea1_611794 are currently under investigation. It is known that benzothiazoles can influence cell function in various ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism . Some benzothiazoles have also been found to exhibit cytotoxic activity, indicating that they can affect cell viability .
Molecular Mechanism
The exact molecular mechanism of action of Oprea1_611794 is not yet known. Benzothiazoles are known to exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of Oprea1_611794 in laboratory settings are not yet fully understood. It is known that the effects of benzothiazoles can change over time. For example, some benzothiazoles have been found to exhibit time-dependent inhibition of certain enzymes .
Dosage Effects in Animal Models
The effects of Oprea1_611794 at different dosages in animal models have not been reported yet. It is known that the effects of benzothiazoles can vary with dosage. For instance, some benzothiazoles have been found to exhibit dose-dependent antitumor activity .
Metabolic Pathways
Benzothiazoles are known to interact with various enzymes and cofactors, and can therefore be involved in various metabolic pathways .
Transport and Distribution
Benzothiazoles are known to interact with various transporters and binding proteins, which can affect their localization and accumulation .
Subcellular Localization
It is known that benzothiazoles can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c1-3-16-11-17-23(29)19(25-26-20-8-4-5-9-21(20)31-25)14-30-24(17)18(22(16)28)13-27-10-6-7-15(2)12-27/h4-5,8-9,11,14-15,28H,3,6-7,10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGRJNRGDXNHRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCC(C3)C)OC=C(C2=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.